molecular formula C10H5BrO4 B3272420 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 56661-79-1

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B3272420
CAS No.: 56661-79-1
M. Wt: 269.05 g/mol
InChI Key: YAPSJYCJCTVIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol It is characterized by a bromine atom attached to the isochromene ring, which is a fused ring system containing both benzene and lactone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid typically involves the bromination of isochromene derivatives. One common method includes the bromination of 1-oxo-1H-isochromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the isochromene ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted isochromene derivatives.
  • Reduction reactions produce alcohol derivatives.
  • Oxidation reactions result in more oxidized forms of the compound.

Scientific Research Applications

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, the bromine atom and the lactone ring may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to fully understand the molecular mechanisms involved.

Comparison with Similar Compounds

    1-Oxo-1H-isochromene-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    7-Fluoro-1-oxo-1H-isochromene-3-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness: The presence of the bromine atom in 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are distinct from its halogenated analogs .

Properties

IUPAC Name

7-bromo-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPSJYCJCTVIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7- Bromoisocoumarin -3- carboxylic acid, mp. (EtOH-H2O) 320-4°, (Found: C, 44.72; H, 1.86; Br. 29.41. C10H5BrO4 requires C, 44.64; H, 1.87; Br. 29.70), was prepared from 4- bromo -2- carboxybenzaldehyde by an analgous procedure to that described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH-H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 2
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 3
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 4
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 5
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 6
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.